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molecular formula C16H11Cl2NO3 B8393065 2-[2-(3,5-Dichloro-phenoxy)ethyl]-isoindole-1,3-dione

2-[2-(3,5-Dichloro-phenoxy)ethyl]-isoindole-1,3-dione

Cat. No. B8393065
M. Wt: 336.2 g/mol
InChI Key: BUGZWLHKAJDSRW-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

A solution of 2-[2-(3,5-dichloro-phenoxy)-ethyl]-isoindole-1,3-dione (1.29 g, 3.84 mmol) and hydrazine hydrate (202 mg, 4.05 mmol) in MeOH (16 mL) was heated at reflux for 2 h. The mixture was cooled to room temperature and Et2O was added. The suspension was shaken with 40% aqueous potassium hydroxide. The aqueous solution was extracted with Et2O (3×) and the combined organic layers were dried (K2CO3), filtered, and concentrated to provide the title compound (870 mg). 1HNMR (400 MHz, CDCl3) δ 6.95 (m, 1H), 6.80 (m, 2H), 3.95 (m, 2H), 3.07 (t, 2H), 1.70 (bs, 2H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([Cl:22])[CH:21]=1)[O:5][CH2:6][CH2:7][N:8]1C(=O)C2C(=CC=CC=2)C1=O.O.NN.CCOCC.[OH-].[K+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([Cl:22])[CH:21]=1)[O:5][CH2:6][CH2:7][NH2:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
ClC=1C=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=C(C1)Cl
Name
Quantity
202 mg
Type
reactant
Smiles
O.NN
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCCN)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: CALCULATEDPERCENTYIELD 109.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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